Cas no 1894961-53-5 (3-(3-chloro-5-fluorophenyl)butan-1-amine)

3-(3-Chloro-5-fluorophenyl)butan-1-amine is a fluorinated and chlorinated aromatic amine with potential applications in pharmaceutical and agrochemical research. The compound features a butylamine side chain attached to a substituted phenyl ring, offering versatility as a building block for further synthetic modifications. The presence of both chloro and fluoro substituents enhances its reactivity and binding properties, making it useful in the development of bioactive molecules. Its structural characteristics may contribute to improved metabolic stability and selectivity in target interactions. This intermediate is particularly valuable for medicinal chemistry applications, where halogenated aromatic systems are often employed to optimize pharmacokinetic and pharmacodynamic profiles.
3-(3-chloro-5-fluorophenyl)butan-1-amine structure
1894961-53-5 structure
Product name:3-(3-chloro-5-fluorophenyl)butan-1-amine
CAS No:1894961-53-5
MF:C10H13ClFN
Molecular Weight:201.668325185776
CID:6286061
PubChem ID:117290509

3-(3-chloro-5-fluorophenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-5-fluorophenyl)butan-1-amine
    • 1894961-53-5
    • EN300-1976488
    • インチ: 1S/C10H13ClFN/c1-7(2-3-13)8-4-9(11)6-10(12)5-8/h4-7H,2-3,13H2,1H3
    • InChIKey: PTAVKLZJXMOFPB-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=C1)C(C)CCN)F

計算された属性

  • 精确分子量: 201.0720553g/mol
  • 同位素质量: 201.0720553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 26Ų

3-(3-chloro-5-fluorophenyl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1976488-2.5g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
2.5g
$1650.0 2023-09-16
Enamine
EN300-1976488-10g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
10g
$3622.0 2023-09-16
Enamine
EN300-1976488-0.25g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
0.25g
$774.0 2023-09-16
Enamine
EN300-1976488-0.05g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
0.05g
$707.0 2023-09-16
Enamine
EN300-1976488-1g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
1g
$842.0 2023-09-16
Enamine
EN300-1976488-5g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
5g
$2443.0 2023-09-16
Enamine
EN300-1976488-0.1g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
0.1g
$741.0 2023-09-16
Enamine
EN300-1976488-1.0g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
1g
$1142.0 2023-05-26
Enamine
EN300-1976488-10.0g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
10g
$4914.0 2023-05-26
Enamine
EN300-1976488-0.5g
3-(3-chloro-5-fluorophenyl)butan-1-amine
1894961-53-5
0.5g
$809.0 2023-09-16

3-(3-chloro-5-fluorophenyl)butan-1-amine 関連文献

3-(3-chloro-5-fluorophenyl)butan-1-amineに関する追加情報

Introduction to 3-(3-chloro-5-fluorophenyl)butan-1-amine (CAS No. 1894961-53-5)

3-(3-chloro-5-fluorophenyl)butan-1-amine (CAS No. 1894961-53-5) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a butanamine backbone with a substituted phenyl group. The presence of chlorine and fluorine substituents on the aromatic ring imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis.

The synthesis of 3-(3-chloro-5-fluorophenyl)butan-1-amine involves multi-step reactions, often starting from chlorinated and fluorinated aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production processes. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to enhance the yield and purity of this compound, aligning with the growing demand for sustainable chemical manufacturing.

One of the most promising applications of 3-(3-chloro-5-fluorophenyl)butan-1-amine is in drug discovery. Its structure serves as a scaffold for developing bioactive molecules targeting various therapeutic areas, such as cancer, inflammation, and neurodegenerative diseases. A study published in *Journal of Medicinal Chemistry* highlighted its potential as a lead compound for designing kinase inhibitors, which are critical in anticancer therapy.

In the field of agrochemicals, 3-(3-chloro-5-fluorophenyl)butan-1-amine has shown potential as an intermediate in the synthesis of fungicides and herbicides. Its ability to interact with specific molecular targets in plant pathogens makes it a valuable asset in developing eco-friendly agricultural solutions. Recent research has focused on optimizing its stability under varying environmental conditions to enhance its efficacy in field applications.

From a materials science perspective, this compound has been explored for its role in synthesizing advanced polymers and coatings. Its amine functionality allows for easy incorporation into polymer networks, where it can improve mechanical properties and thermal stability. A collaborative study between chemists at Stanford University and industry partners demonstrated its utility in creating high-performance adhesives for aerospace applications.

The physical and chemical properties of 3-(3-chloro-5-fluorophenyl)butan-1-amine are well-documented, with a melting point of approximately 78°C and a boiling point around 220°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol facilitates its use in various synthetic protocols. The compound is also relatively stable under normal storage conditions, though precautions should be taken to avoid prolonged exposure to light or moisture.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 3-(3-chloro -5-fluorophenyl)butan -1 -amine, enabling more accurate predictions of its reactivity and selectivity in different reaction environments. Quantum mechanical calculations have revealed that the chlorine and fluorine substituents significantly influence the electron distribution on the aromatic ring, which is crucial for understanding its interactions with biological targets.

In conclusion, 3-(3-chloro -5-fluorophenyl)butan -1 -amine (CAS No. 1894961 -53 -5) stands out as a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with recent innovations in synthesis and application development, positions it as a key player in advancing modern chemistry research.

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